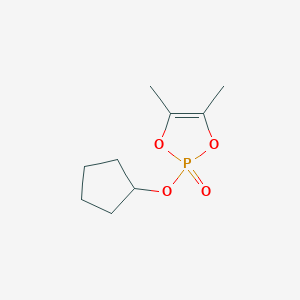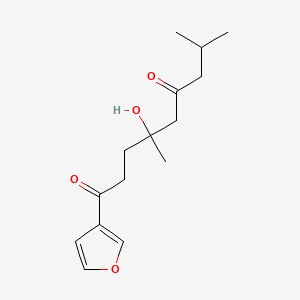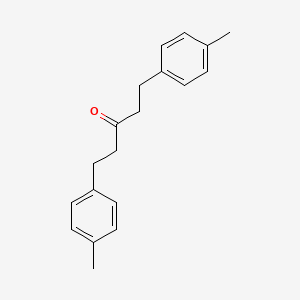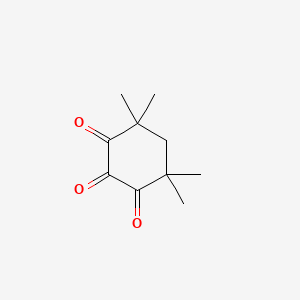
1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- is an organic compound with the molecular formula C10H14O3. It is a derivative of cyclohexanetrione, characterized by the presence of four methyl groups at positions 4 and 6.
Preparation Methods
The synthesis of 1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- can be achieved through several synthetic routes. One common method involves the reaction of phloroglucinol with methylating agents in the presence of a catalyst. The reaction conditions typically include the use of solvents such as methanol or ethanol and catalysts like zinc chloride or sodium ethoxide. The reaction proceeds through a series of steps, including alkylation and cyclization, to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the trione to diols or alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methyl groups in the compound can undergo substitution reactions with halogens or other electrophiles. Reagents such as bromine or chlorine in the presence of a catalyst can facilitate these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural features and the nature of the target. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- can be compared with other similar compounds, such as:
Leptospermone: A β-triketone with herbicidal properties, produced by some members of the myrtle family.
2,2,4,4-Tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione: Another triketone with similar structural features but different functional groups.
2,2,4,4-Tetramethyl-6-(3-phenylpropanoyl)cyclohexane-1,3,5-trione: A compound with a phenylpropanoyl group, used in various chemical applications.
The uniqueness of 1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- lies in its specific arrangement of methyl groups and its reactivity profile, which distinguishes it from other triketones.
Properties
CAS No. |
57744-39-5 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4,4,6,6-tetramethylcyclohexane-1,2,3-trione |
InChI |
InChI=1S/C10H14O3/c1-9(2)5-10(3,4)8(13)6(11)7(9)12/h5H2,1-4H3 |
InChI Key |
QJGBDWCMFKCUKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)C(=O)C1=O)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
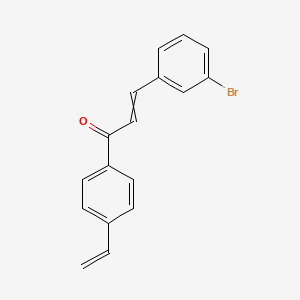
![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)
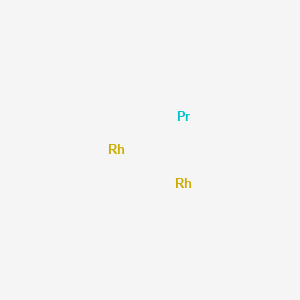
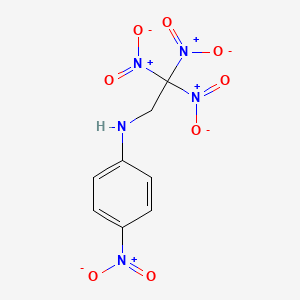
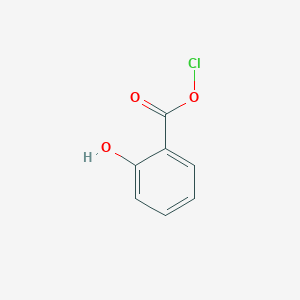

![5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B14623907.png)
![1-Nitro-4-[(octan-2-yl)oxy]benzene](/img/structure/B14623908.png)
